molecular formula C8H6F3NO2 B2676195 (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid CAS No. 2248209-81-4

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

Cat. No. B2676195
CAS RN: 2248209-81-4
M. Wt: 205.136
InChI Key: DCTBSAWDONTRJH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid, also known as TFPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid selectively inhibits COX-2, which is upregulated in response to inflammatory stimuli. By inhibiting COX-2, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade. Inflammation is characterized by the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid inhibits the production of these cytokines by inhibiting the activity of COX-2. Moreover, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is its selectivity for COX-2 inhibition. This selectivity reduces the risk of side effects associated with non-selective COX inhibitors such as gastrointestinal bleeding. However, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has a relatively short half-life in vivo, which limits its therapeutic potential. Moreover, the synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is complex and requires specialized equipment, which may limit its availability for lab experiments.

Future Directions

For (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid research include the development of more potent and selective COX-2 inhibitors. Moreover, the use of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid in combination with other drugs may enhance its therapeutic potential. Additionally, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has shown promise in the treatment of neurodegenerative disorders, and further research is needed to explore its neuroprotective effects. Finally, the development of novel synthesis methods for (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid may increase its availability for lab experiments and clinical use.

Synthesis Methods

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is synthesized by the reaction of 2,3,5,6-tetrafluoropyridine with (R)-2-bromopropanoic acid in the presence of a base. The reaction yields (2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid as a white solid with a melting point of 80-82°C.

Scientific Research Applications

(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBSAWDONTRJH-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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